molecular formula C11H16ClN3O2 B13345939 (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride

(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13345939
M. Wt: 257.72 g/mol
InChI Key: JLHHXXOTJZXJOS-UXQCFNEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring, a hydroxyl group, and a pyridinylmethyl substituent, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation of the corresponding alcohol.

    Attachment of the Pyridinylmethyl Group: This step often involves a nucleophilic substitution reaction where the pyridinylmethyl group is introduced using a suitable pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, efficiency, and safety. Microfluidic reactors can be employed to carry out the cyclization and substitution reactions under controlled conditions, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridinylmethyl group can be reduced to a piperidinylmethyl group.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrrolidin-2-one derivatives.

    Reduction: Formation of piperidinylmethyl derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The hydroxyl group and pyridinylmethyl substituent play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxy-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide hydrochloride
  • (2S,4R)-4-Hydroxy-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide hydrochloride
  • (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide hydrochloride

Uniqueness

(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a pyridinylmethyl substituent. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H15N3O2.ClH/c15-9-5-10(13-7-9)11(16)14-6-8-3-1-2-4-12-8;/h1-4,9-10,13,15H,5-7H2,(H,14,16);1H/t9-,10+;/m1./s1

InChI Key

JLHHXXOTJZXJOS-UXQCFNEQSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)NCC2=CC=CC=N2)O.Cl

Canonical SMILES

C1C(CNC1C(=O)NCC2=CC=CC=N2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.